2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a tert-butyl group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1H-benzo[d]imidazole with 2-methoxyethyl bromide under basic conditions to introduce the methoxyethyl group. This is followed by the reaction with 4-(tert-butyl)phenol in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
- 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-hydroxyethyl)-1H-benzo[d]imidazole
- 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
Uniqueness
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(2-methoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-15-20-22-18-7-5-6-8-19(18)23(20)13-14-24-4/h5-12H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTDZVMZOSVRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.